Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is a chemical compound with the molecular formula C19H19NO8 It is a derivative of pyridine, characterized by the presence of four carboxylate groups and a phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate typically involves the cycloaddition of alkynes and nitriles. One common method is the iron-cobalt-catalyzed heterotrimerization of alkynes and nitriles. The reaction is carried out in a solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine and phenyl derivatives.
Scientific Research Applications
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tetramethyl 2,3,5,6-pyrazinetetracarboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Tetramethyl 1,6-dihydro-1-methyl-6-phenylpyridine-2,3,4,5-tetracarboxylate: A reduced form of the compound with a dihydropyridine ring.
Uniqueness: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is unique due to the presence of four carboxylate groups and a phenyl group on the pyridine ring, which imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4626-45-3 |
---|---|
Molecular Formula |
C19H17NO8 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8/c1-25-16(21)11-12(17(22)26-2)14(10-8-6-5-7-9-10)20-15(19(24)28-4)13(11)18(23)27-3/h5-9H,1-4H3 |
InChI Key |
XDGPJDYTQYYJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.